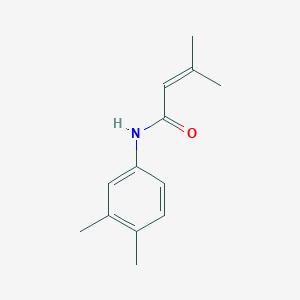
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine, also known as DMBCMC or o-desmethyltramadol, is a synthetic compound that belongs to the class of opioids. It is a modified form of tramadol, which is a commonly prescribed pain medication. DMBCMC has been the subject of scientific research due to its potential therapeutic effects and its mechanism of action on the human body.
Mécanisme D'action
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for the perception of pain. It also increases the release of dopamine, a neurotransmitter that is associated with pleasure and reward. This dual mechanism of action provides relief from pain and produces a feeling of well-being.
Biochemical and Physiological Effects:
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine has been shown to have a number of biochemical and physiological effects on the human body. It has been found to increase the levels of endorphins, which are natural painkillers produced by the body. It also reduces the levels of stress hormones such as cortisol, which can have a positive effect on mood and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine has several advantages for use in laboratory experiments. It has a high potency and can be synthesized in large quantities. It also has a relatively low toxicity and is stable under normal laboratory conditions. However, its use in laboratory experiments is limited by its classification as a controlled substance, which requires special permits and regulations.
Orientations Futures
There are several potential future directions for research on N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine. One area of interest is its potential use as a treatment for depression and anxiety disorders. It has been shown to have an antidepressant effect in animal studies and may have similar effects in humans. Another area of interest is its potential use in the treatment of chronic pain, particularly in patients who are resistant to other forms of pain medication. Further research is needed to fully understand the therapeutic potential of N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine and its mechanism of action on the human body.
In conclusion, N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine is a synthetic compound that has been the subject of scientific research due to its potential therapeutic effects and its mechanism of action on the human body. It has shown promise as a pain medication and for the treatment of opioid addiction, with a lower risk of dependence and withdrawal symptoms. Further research is needed to fully understand its therapeutic potential and its limitations for use in laboratory experiments.
Méthodes De Synthèse
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine is synthesized by the reaction of 2,3-dimethoxybenzaldehyde with N-methylcyclohexylamine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified by column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine has been studied for its potential use as a pain medication and for the treatment of opioid addiction. It has been shown to have a similar analgesic effect as tramadol, but with a lower risk of dependence and withdrawal symptoms. N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine has also been found to have a lower potential for abuse compared to other opioids such as morphine and oxycodone.
Propriétés
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-N-methylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(14-9-5-4-6-10-14)12-13-8-7-11-15(18-2)16(13)19-3/h7-8,11,14H,4-6,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQFUCKZHJZHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=CC=C1)OC)OC)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dimethoxyphenyl)methyl]-N-methylcyclohexanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chloro-6-fluorobenzyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5216040.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5216045.png)

![methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]butanoate](/img/structure/B5216063.png)
![N-(2-cyanophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5216065.png)
![2-[(2-bromobenzyl)thio]-N'-(1-methyl-4-piperidinylidene)acetohydrazide](/img/structure/B5216078.png)
![6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5216084.png)
![N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide]](/img/structure/B5216087.png)
![1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-(2-pyridinyl)-4-piperidinol](/img/structure/B5216095.png)
![N,N-diethyl-2-(1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5216101.png)
![4-[3-(diethylamino)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5216104.png)
![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B5216115.png)
![N-[1-methyl-1-(4-methylphenyl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5216125.png)
![N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5216134.png)